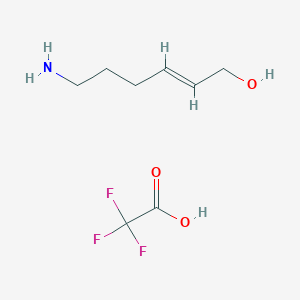

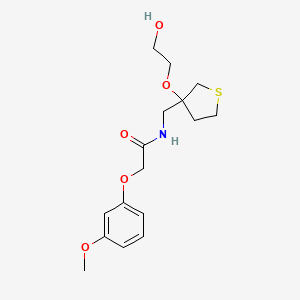

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino acids are organic compounds that contain both amino and carboxylic acid functional groups . They play a key role in biochemistry and nutrition, and their main function is to serve as building blocks for proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-amino acid with a compound containing a carboxylic acid group . The reaction is often catalyzed by an acid or base .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable group (R group) that determines the identity of the amino acid .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to their amphoteric nature . The carboxyl group can donate a proton, acting as an acid, while the amino group can accept a proton, acting as a base .Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties, including molecular weight, theoretical pI, amino acid composition, atomic composition, and more . These properties can influence their behavior in biological systems.科学的研究の応用

Biochemical Synthesis of 6-Amino Caproic Acid

The compound 6-aminohex-2-enoic acid, which is structurally similar to “(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid”, has been used in the biochemical synthesis of 6-amino caproic acid . This process involves treatment with an enzyme having α,β-enoate reductase activity towards molecules containing an α,β-enoate group and a primary amino group .

Production of ε-Caprolactam

The biochemically synthesized 6-amino caproic acid can be further used for the production of ε-caprolactam , which is the basis for nylon-6 production .

Acid-Resistant Enzymes

The compound could potentially be used in the development of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .

Organic Synthesis

Trifluoroacetic acid, a component of the compound, is widely used in organic synthesis . Its combination of properties like solubility in most of the solvents, volatility, catalytic property, and strong acidity with non-oxidizing nature makes it a widely used reagent in organic synthesis .

Mass Spectrometry and NMR Spectroscopy

Trifluoroacetic acid is also used in mass spectrometry and NMR spectroscopy . It can act as an ion-pairing agent in reverse-phase peptide separations .

Pharmaceutical Synthesis

Trifluoroacetic acid is an important building block in the synthesis of pharmaceuticals . It’s used in the production of various drugs due to its strong acidity and non-oxidizing nature .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-6-aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c7-5-3-1-2-4-6-8;3-2(4,5)1(6)7/h2,4,8H,1,3,5-7H2;(H,6,7)/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJOBQRMUEEIE-VEELZWTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCO)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/CO)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)